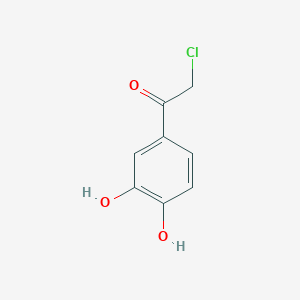

2-Chloro-3',4'-dihydroxyacetophenone

Cat. No. B119122

Key on ui cas rn:

99-40-1

M. Wt: 186.59 g/mol

InChI Key: LWTJEJCZJFZKEL-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08017815B2

Procedure details

Similar to the procedures of R. W. Schayer (J. Am. Chem. Soc. 74, 2441 [1952]) and N. Levin et al. (J. Org. Chem. 7, 408-415 [1942]), but without an additional solvent, a mixture of 100 g catechol, 750 g (450 ml) of phosphorus oxychloride and 206 g (145 ml) of chloracetyl chloride was stirred at reflux temperature (ca. 125° C.) in an argon atmosphere for 4.5 hours. Then most of the volatiles were distilled off at 80° C. (bath temperature) and, finally, under reduced pressure. To the nearly intractable dark mass were added at ca 80° C. 200 ml of water upon which the mixture became stirabel again. 600 ml of cold (0° C.) water were added in portions to control the exothermic reaction. When all of the water was added and the exothermic reaction had ceased the mixture was stirred for 2 hours under reflux. Upon stirring over night without further heating 125 g of crude product precipitated as dark brown crystals with a purity of about 90% (yield ca. 65%).

[Compound]

Name

[ 1952 ]

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

[ 1942 ]

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

crude product

Quantity

125 g

Type

reactant

Reaction Step Three

Yield

65%

Identifiers

|

REACTION_CXSMILES

|

[C:1]1([C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4])[OH:2].P(Cl)(Cl)(Cl)=O.[Cl:14][CH2:15][C:16](Cl)=[O:17]>O>[Cl:14][CH2:15][C:16]([C:6]1[CH:5]=[C:3]([OH:4])[C:1](=[CH:8][CH:7]=1)[OH:2])=[O:17]

|

Inputs

Step One

[Compound]

|

Name

|

[ 1952 ]

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

[Compound]

|

Name

|

[ 1942 ]

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

100 g

|

|

Type

|

reactant

|

|

Smiles

|

C=1(O)C(O)=CC=CC1

|

|

Name

|

|

|

Quantity

|

450 mL

|

|

Type

|

reactant

|

|

Smiles

|

P(=O)(Cl)(Cl)Cl

|

|

Name

|

|

|

Quantity

|

145 mL

|

|

Type

|

reactant

|

|

Smiles

|

ClCC(=O)Cl

|

Step Three

[Compound]

|

Name

|

crude product

|

|

Quantity

|

125 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

125 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

was stirred

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

Then most of the volatiles were distilled off at 80° C. (bath temperature)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

To the nearly intractable dark mass were added at ca 80° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

600 ml of cold (0° C.) water were added in portions

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the exothermic reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the exothermic reaction

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

was stirred for 2 hours

|

|

Duration

|

2 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

under reflux

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

Upon stirring over night

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

precipitated as dark brown crystals with a purity of about 90% (yield ca. 65%)

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

ClCC(=O)C=1C=C(C(O)=CC1)O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 65% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |